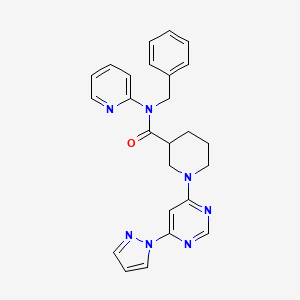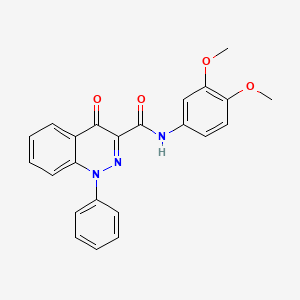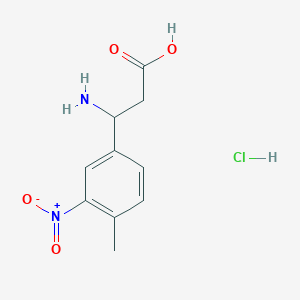![molecular formula C27H20N2OS B2602594 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide CAS No. 303796-71-6](/img/structure/B2602594.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been synthesized worldwide for a wide variety of applications . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, P. T. Acharya and co-workers synthesized a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives by using a simple and effective conventional technique .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide:
Antimicrobial Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide has shown significant antimicrobial properties. Research indicates that benzothiazole derivatives, including this compound, exhibit potent activity against various bacterial strains such as Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa . These properties make it a promising candidate for developing new antibacterial agents.
Antitumor and Anticancer Applications
The benzothiazole moiety is known for its antitumor and anticancer activities. Studies have demonstrated that derivatives of benzothiazole can inhibit the growth of cancer cells by interfering with their DNA synthesis and inducing apoptosis . This compound could be explored further for its potential in cancer therapy, particularly in targeting specific cancer cell lines.
Fluorescent Probes for Analyte Detection
Benzothiazole derivatives are also utilized as fluorescent probes due to their strong fluorescence properties. N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide can be used in the detection of various analytes, including metal ions and biological molecules . This application is particularly valuable in biochemical assays and environmental monitoring.
Anti-inflammatory Agents
Research has shown that benzothiazole compounds possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases . N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide could be further investigated for its efficacy in reducing inflammation.
Optical Materials
The unique structural properties of benzothiazole derivatives make them suitable for use in optical materials. These compounds can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices . The compound’s ability to form stable crystals and its photophysical properties are advantageous in this field.
Anti-tubercular Agents
Benzothiazole derivatives have been studied for their anti-tubercular activity. They have shown promising results in inhibiting the growth of Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide could be explored as a potential anti-tubercular agent, contributing to the development of new treatments for this disease.
Molecular Docking Studies
This compound can be used in molecular docking studies to understand its interaction with various biological targets. Such studies help in elucidating the mechanism of action of the compound and in designing more potent derivatives . Molecular docking is a crucial tool in drug discovery and development.
Development of Hybrid Molecules
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide can be used as a building block for the synthesis of hybrid molecules. These hybrid molecules can combine the properties of benzothiazole with other pharmacophores, leading to the development of compounds with enhanced biological activities . This approach is valuable in creating multifunctional drugs.
将来の方向性
Benzothiazole derivatives have been associated with diverse biological activities and have been synthesized worldwide for a wide variety of applications . This suggests that “N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide” and other benzothiazole derivatives could be further explored for their potential applications in various fields. The recent synthetic developments of benzothiazole based anti-tubercular compounds and their in vitro and in vivo activity highlight the potential of these compounds for future research .
作用機序
Target of Action
The compound N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide has been found to have significant activity against certain targets. For instance, it has been reported to have potent anti-tubercular activity, with a particular effectiveness against M. tuberculosis . The compound interacts with the target DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide interacts with its targets, leading to changes in their function. In the case of M. tuberculosis, it inhibits the activity of the DprE1 enzyme . This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the bacterial cell wall and leading to the death of the bacteria .
Biochemical Pathways
The action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide affects several biochemical pathways. Primarily, it interferes with the arabinogalactan biosynthesis pathway in M. tuberculosis by inhibiting the DprE1 enzyme . This disruption leads to downstream effects such as compromised cell wall integrity and eventual bacterial death .
Pharmacokinetics
It has been suggested that the compound has a favourable pharmacokinetic profile
Result of Action
The primary result of the action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide is the inhibition of the growth of M. tuberculosis . By inhibiting the DprE1 enzyme and disrupting the arabinogalactan biosynthesis pathway, the compound compromises the integrity of the bacterial cell wall, leading to bacterial death .
特性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2OS/c30-26(25(19-11-3-1-4-12-19)20-13-5-2-6-14-20)28-22-16-8-7-15-21(22)27-29-23-17-9-10-18-24(23)31-27/h1-18,25H,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEQBIAYFOBMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2602519.png)
![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2602520.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2602523.png)

![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide](/img/structure/B2602528.png)
![4-[(4-Isopropylbenzyl)amino]phenol](/img/structure/B2602529.png)
